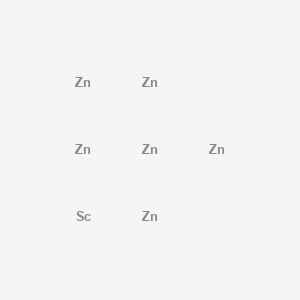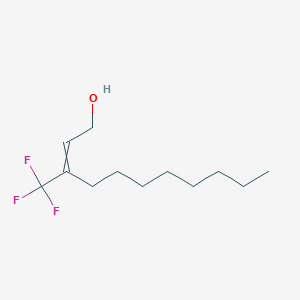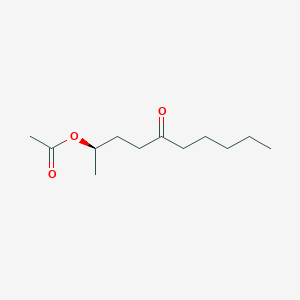
5-Fluoro-1-(propan-2-ylidene)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-1-(propan-2-ylidene)-1H-indene is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position and a propan-2-ylidene group attached to the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(propan-2-ylidene)-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and suitable alkylating agents.
Alkylation: The propan-2-ylidene group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a strong base such as potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the indene ring structure, which can be achieved through intramolecular Friedel-Crafts acylation or other cyclization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
5-Fluoro-1-(propan-2-ylidene)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
科学的研究の応用
5-Fluoro-1-(propan-2-ylidene)-1H-indene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Fluoro-1-(propan-2-ylidene)-1H-indene involves its interaction with specific molecular targets and pathways. The fluorine atom and the propan-2-ylidene group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular signaling.
DNA Interaction: Interacting with DNA to induce changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
5-Fluoroindene: Lacks the propan-2-ylidene group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Propan-2-ylidene)-1H-indene: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
5-Chloro-1-(propan-2-ylidene)-1H-indene: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
5-Fluoro-1-(propan-2-ylidene)-1H-indene is unique due to the presence of both the fluorine atom and the propan-2-ylidene group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry.
特性
CAS番号 |
819871-61-9 |
|---|---|
分子式 |
C12H11F |
分子量 |
174.21 g/mol |
IUPAC名 |
5-fluoro-1-propan-2-ylideneindene |
InChI |
InChI=1S/C12H11F/c1-8(2)11-5-3-9-7-10(13)4-6-12(9)11/h3-7H,1-2H3 |
InChIキー |
SICLNVQXDGJNSJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C=CC2=C1C=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)
![N-[1-Cyano-3-(5-methyl-1,1-dioxo-1H-1lambda~6~-thiophen-2-yl)propyl]acetamide](/img/structure/B12539629.png)

![4-[3-(3-Chlorophenyl)acryloyl]phenyl prop-2-enoate](/img/structure/B12539633.png)







![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
